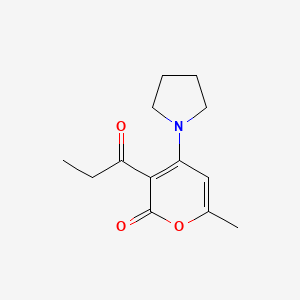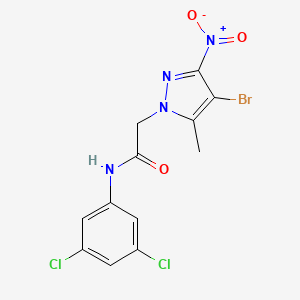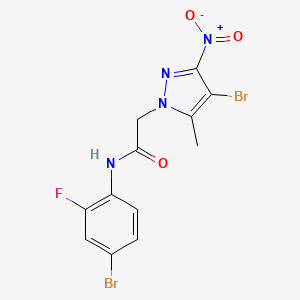![molecular formula C13H13N5OS B3747909 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B3747909.png)
1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone
Übersicht
Beschreibung
1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been shown to have unique properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. This may be the reason why 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes and proteins, as mentioned earlier. Additionally, it can induce apoptosis (programmed cell death) in cancer cells. 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a promising candidate for further research. However, one limitation of using 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone. One area of interest is the development of new drugs that are based on 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone. Another area of interest is the study of 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone's mechanism of action. By understanding how 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone works at a molecular level, researchers may be able to develop more effective drugs. Additionally, more studies are needed to determine the safety and efficacy of 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone in humans.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. Research has shown that 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone has anti-inflammatory properties and can inhibit the growth of cancer cells. This makes it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-8-12(9-5-3-4-6-10(9)14-8)11(19)7-20-13-15-16-17-18(13)2/h3-6,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRSJBNTOQONFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethanone, 1-(2-methyl-1H-indol-3-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)benzyl]-2-(quinolin-2-ylthio)acetamide](/img/structure/B3747830.png)
![10-fluoro-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B3747833.png)
![4-amino-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B3747845.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B3747852.png)

![N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B3747867.png)
![8-benzyl-7-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3747869.png)
![8-(diethylamino)-7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3747882.png)
![isopropyl 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)butanoate](/img/structure/B3747886.png)
![8-(3-chlorophenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3747900.png)
![10-benzyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3747901.png)
![4-(4-{[(5-fluoro-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3747917.png)

